molecular formula C16H23FN2O3S B2463970 N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide CAS No. 1421449-79-7

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide

Cat. No.: B2463970
CAS No.: 1421449-79-7
M. Wt: 342.43
InChI Key: FQZZEODAXDPKBS-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide is a synthetic small molecule of interest in chemical biology and early drug discovery research. This compound features a ethanesulfonamide group linked to a complex structure incorporating a fluorophenyl ring and a 2-oxopiperidine moiety. Structurally related sulfonamide derivatives are frequently investigated for their potential to modulate enzyme activity . For instance, analogous compounds containing the ethanesulfonamide pharmacophore have been demonstrated to act as potent inhibitors of dynamin GTPase activity, which is a key protein involved in clathrin-mediated endocytosis and synaptic vesicle recycling . This mechanism is under exploration for developing novel therapeutic strategies for conditions like epilepsy . Furthermore, structurally similar molecules featuring a 2-oxopiperidine scaffold and a sulfonamide group have been reported as building blocks in the synthesis of potential Factor Xa (FXa) inhibitors, indicating relevance in coagulation cascade research . Researchers can utilize this compound as a chemical probe to study cellular endocytic processes or as a key intermediate for the design and synthesis of novel bioactive molecules for various biochemical applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-2-23(21,22)18-12-15(19-9-4-3-8-16(19)20)11-13-6-5-7-14(17)10-13/h5-7,10,15,18H,2-4,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZZEODAXDPKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Ethanesulfonamide Group: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide with structurally or functionally related sulfonamide derivatives and fluorinated compounds.

Compound Name Key Structural Features Reported Activity Source
This compound 3-Fluorophenyl, 2-oxopiperidinyl, ethanesulfonamide Hypothesized antimicrobial/antiparasitic activity (structural inference) N/A
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) 3-Fluorophenyl, indazolyl, dimethylamino Inhibits Trypanosoma brucei TRYS (EC₅₀: 6.9 µM)
N-(3-(Dimethylamino)propyl)ethanesulfonamide Ethanesulfonamide, dimethylamino Intermediate for antimicrobial quaternary ammonium compounds (e.g., 7H, 7J)
AZD1152 (Phosphate derivative with 3-fluorophenyl) 3-Fluorophenyl, quinazolinyl, phosphate Anticancer (Aurora B kinase inhibitor)
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide, phenyl Monomer for polyimide synthesis (no direct bioactivity reported)

Key Observations:

Fluorinated Aromatic Rings: The 3-fluorophenyl group is shared with DDU86439 and AZD1152. In DDU86439, this moiety contributes to trypanocidal activity by enhancing target binding , while in AZD1152, it improves kinase selectivity . This suggests that the 3-fluorophenyl group in the target compound may similarly optimize pharmacokinetic or target-specific properties.

Sulfonamide Derivatives: N-(3-(Dimethylamino)propyl)ethanesulfonamide () lacks the fluorophenyl and oxopiperidinyl groups but shares the ethanesulfonamide motif. Its role as an intermediate in antimicrobial agents highlights the versatility of sulfonamides in drug design .

Oxopiperidinyl vs. Piperazine/Indazolyl Moieties :

  • The 2-oxopiperidinyl group in the target compound distinguishes it from DDU86439’s indazolyl group. Piperidinyl derivatives are often associated with improved solubility and CNS penetration compared to bulkier heterocycles like indazole .

Biological Activity Trends: Fluorinated sulfonamides (e.g., AZD1152) frequently exhibit kinase inhibition or antiproliferative effects, while non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) are typically used in materials science .

Biological Activity

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide, also known by its CAS number 1421496-46-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₂₅FN₂O₂
Molecular Weight320.4 g/mol
IUPAC NameThis compound
CAS Number1421496-46-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The compound is believed to modulate the activity of certain neurotransmitter receptors, which can influence neurological functions.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, particularly those related to neurotransmission.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered lipid metabolism and cholesterol absorption.

Anticholesterol Effects

Research indicates that compounds structurally similar to this compound exhibit significant cholesterol-lowering effects. For instance, studies have demonstrated that related compounds can reduce serum cholesterol levels in animal models by inhibiting intestinal cholesterol absorption .

Neuroprotective Properties

Recent studies suggest potential neuroprotective effects of this compound. In vitro experiments have shown that it can protect neuronal cells from oxidative stress-induced damage. This activity is likely linked to its ability to modulate pathways associated with neuroinflammation and apoptosis .

Case Studies and Research Findings

  • Cholesterol Absorption Studies :
    • A study evaluated the efficacy of a related compound in reducing total plasma cholesterol in a hamster model. The results indicated a significant reduction in liver cholesteryl esters, supporting the hypothesis that similar compounds might have beneficial effects on lipid profiles .
  • Neuroprotection :
    • In a controlled laboratory setting, this compound was tested for its ability to prevent neuronal cell death. The findings revealed that the compound significantly reduced markers of oxidative stress in cultured neurons .

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